
7-Bromo-2-(2-methoxyethoxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(2-methoxyethoxy)quinoxaline is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry. The presence of bromine and methoxyethoxy groups in the structure of this compound imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-methoxyethoxy)quinoxaline typically involves the reaction of 2-(2-methoxyethoxy)aniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the quinoxaline ring. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts can also be explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(2-methoxyethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Aminoquinoxalines, thioquinoxalines, alkoxyquinoxalines.
Oxidation Reactions: Quinoxaline aldehydes, quinoxaline carboxylic acids.
Reduction Reactions: Dihydroquinoxalines.
Aplicaciones Científicas De Investigación
7-Bromo-2-(2-methoxyethoxy)quinoxaline has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, including treatments for cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(2-methoxyethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2-methoxyquinoxaline: Similar in structure but lacks the methoxyethoxy group, which may result in different chemical properties and biological activities.
2-(2-Methoxyethoxy)quinoxaline:
7-Bromoquinoxaline: Lacks both the methoxyethoxy group and the additional substituents, resulting in different chemical and biological properties.
Uniqueness
7-Bromo-2-(2-methoxyethoxy)quinoxaline is unique due to the presence of both bromine and methoxyethoxy groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and the development of compounds with specific desired properties.
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
7-bromo-2-(2-methoxyethoxy)quinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-4-5-16-11-7-13-9-3-2-8(12)6-10(9)14-11/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
GYJOGEOFYHKPQB-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CN=C2C=CC(=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)

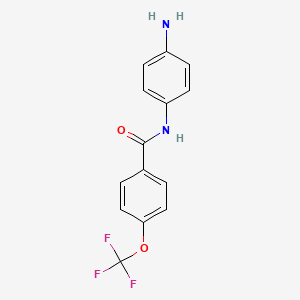
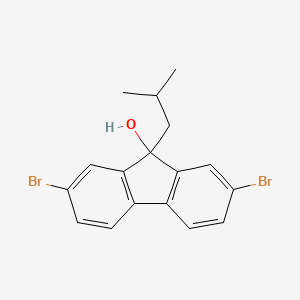
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
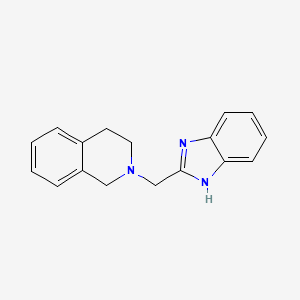
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

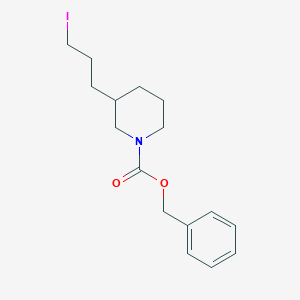
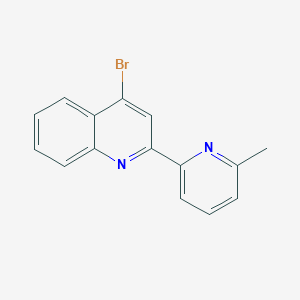
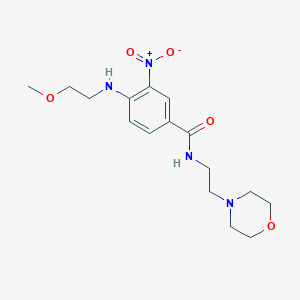
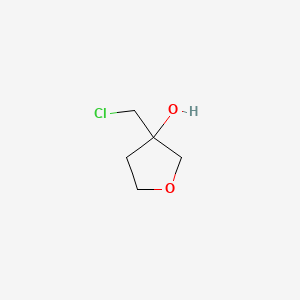

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
